(2E)-6,8-dimethyl-2-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-DIMETHYL-2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring fused to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-DIMETHYL-2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with 2-amino-6,8-dimethylbenzimidazole in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with a thioamide under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6,8-DIMETHYL-2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the imine group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
6,8-DIMETHYL-2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Materials Science: The compound’s electronic properties may be explored for applications in organic electronics or as a component in advanced materials.
Mechanism of Action
The mechanism of action of 6,8-DIMETHYL-2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The trimethoxyphenyl moiety may play a crucial role in binding to these targets, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran
- (E)-1-(3,4,5-trimethoxybenzylidene)-6-methoxy-3,4-dihydronaphthalen-2(1H)-one
Uniqueness
6,8-DIMETHYL-2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE stands out due to its fused thiazole-benzimidazole core, which is not commonly found in similar compounds. This unique structure may confer distinct electronic and steric properties, potentially leading to unique bioactivities and applications.
Properties
Molecular Formula |
C21H20N2O4S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2E)-5,7-dimethyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C21H20N2O4S/c1-11-6-12(2)18-14(7-11)23-20(24)17(28-21(23)22-18)10-13-8-15(25-3)19(27-5)16(9-13)26-4/h6-10H,1-5H3/b17-10+ |
InChI Key |
QPGKCBDWLLTOPT-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C1)N3C(=O)/C(=C\C4=CC(=C(C(=C4)OC)OC)OC)/SC3=N2)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)SC3=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.